molecular formula C14H26O2 B14459659 2-Methylnonyl methacrylate CAS No. 67905-49-1

2-Methylnonyl methacrylate

Cat. No.: B14459659
CAS No.: 67905-49-1
M. Wt: 226.35 g/mol
InChI Key: HVRYPBMZOOJQMD-UHFFFAOYSA-N
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Description

2-Methylnonyl methacrylate is an organic compound with the molecular formula C14H26O2. It is a type of methacrylate ester, which is commonly used in the production of polymers and copolymers. These compounds are known for their versatility and are widely used in various industrial applications, including coatings, adhesives, and plastics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylnonyl methacrylate typically involves the esterification of methacrylic acid with 2-methylnonanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through continuous esterification processes. These processes often involve the use of large-scale reactors and advanced separation techniques to purify the final product. The use of catalysts and optimized reaction conditions ensures high yields and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Methylnonyl methacrylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methylnonyl methacrylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methylnonyl methacrylate primarily involves its ability to undergo polymerization. The ester group in the compound can participate in free radical polymerization, leading to the formation of long polymer chains. These polymers can then be used to create materials with specific properties, such as flexibility, durability, and chemical resistance .

Comparison with Similar Compounds

Similar Compounds

Comparison

2-Methylnonyl methacrylate is unique due to its longer alkyl chain, which imparts different physical properties compared to shorter-chain methacrylates. For example, it may provide better flexibility and lower glass transition temperatures in the resulting polymers. Additionally, the presence of the methyl group on the nonyl chain can influence the reactivity and compatibility with other monomers .

Properties

CAS No.

67905-49-1

Molecular Formula

C14H26O2

Molecular Weight

226.35 g/mol

IUPAC Name

2-methylnonyl 2-methylprop-2-enoate

InChI

InChI=1S/C14H26O2/c1-5-6-7-8-9-10-13(4)11-16-14(15)12(2)3/h13H,2,5-11H2,1,3-4H3

InChI Key

HVRYPBMZOOJQMD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(C)COC(=O)C(=C)C

Origin of Product

United States

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